molecular formula C8H8N2O3 B14800266 (E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid

(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid

Cat. No.: B14800266
M. Wt: 180.16 g/mol
InChI Key: XQNAXWCMMNTDEI-ONEGZZNKSA-N
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Description

(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid is a heterocyclic compound that contains a pyrrole ring. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid can be achieved through various methods. One common approach involves the reaction of a pyrrole derivative with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.

Scientific Research Applications

(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A basic five-membered aromatic heterocycle with one nitrogen atom.

    Pyrrolidinone: A lactam derivative of pyrrole with diverse biological activities.

    Pyrazole: Another five-membered heterocycle with two nitrogen atoms.

Uniqueness

(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid is unique due to its specific structure, which combines a pyrrole ring with an α,β-unsaturated carbonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

(E)-4-oxo-4-(pyrrol-1-ylamino)but-2-enoic acid

InChI

InChI=1S/C8H8N2O3/c11-7(3-4-8(12)13)9-10-5-1-2-6-10/h1-6H,(H,9,11)(H,12,13)/b4-3+

InChI Key

XQNAXWCMMNTDEI-ONEGZZNKSA-N

Isomeric SMILES

C1=CN(C=C1)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CN(C=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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